(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene
Description
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a brominated ethyl chain and a branched ether group. Its structure comprises a benzene ring attached to an ethyl group, where the first carbon is bonded to a 2-isopropoxyethoxy group (-OCH2CH2OCH(CH3)2), and the second carbon bears a bromine atom. This compound falls under the category of ethers, which are widely utilized as solvents, intermediates in organic synthesis, and functional components in pharmaceuticals or agrochemicals .
For example, brominated ketones or alcohols may undergo etherification or alkylation reactions with appropriate alkoxy precursors, possibly under basic conditions (e.g., NaHCO3 in DMF) or via nucleophilic substitution .
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
[2-bromo-1-(2-propan-2-yloxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C13H19BrO2/c1-11(2)15-8-9-16-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
RIRKUINDQBNFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene typically involves multiple steps, starting from benzene derivatives One common method involves the bromination of a benzene derivative to introduce the bromo groupThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene may involve large-scale bromination and substitution reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene with structurally related brominated aromatic compounds:
Key Observations:
- Ether vs. Sulfonyl Groups : The target compound’s isopropoxyethoxy group enhances hydrophilicity compared to sulfonyl-containing analogs (e.g., C₁₅H₁₅BrO₃S), which may exhibit higher polarity and reactivity in electrophilic substitutions .
- Molecular Complexity : The branched ether chain in the target compound increases its molecular weight and boiling point relative to simpler derivatives like 1-bromoethylbenzene.
Spectroscopic and Analytical Data
Target Compound (Inferred from Analogous Evidence):
- ¹H NMR : Expected signals for aromatic protons (δ 7.2–7.5 ppm), ether-linked CH2/CH groups (δ 3.4–4.3 ppm), and brominated CH2 (δ 2.8–3.2 ppm) .
- ¹³C NMR : Peaks for quaternary carbons (benzene, δ 125–140 ppm), ether oxygen-bearing carbons (δ 60–75 ppm), and brominated CH2 (δ 30–40 ppm) .
Comparison with (±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene :
- The sulfonyl group in this analog introduces distinct deshielding effects in NMR (e.g., aromatic protons at δ 7.0–7.6 ppm) and strong IR absorption at 1308 cm⁻¹ (S=O stretch).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
